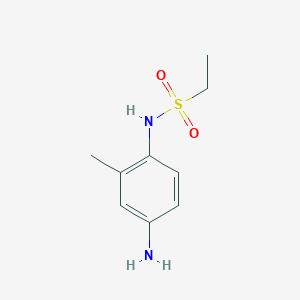

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-amino-2-methylphenyl)ethane-1-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C9H14N2O2S . This formula indicates that the molecule is composed of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Biocatalysis in Drug Metabolism

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide derivatives have applications in drug metabolism studies. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide drug, aiding in structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Antibiotic Detection

These compounds are used in the development of sensitive assays like enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples. This is achieved by creating antibodies that target the common aminobenzenesulfonylamino moieties (Adrián et al., 2009).

Asymmetric Catalysis

N-sulfonylated β-amino alcohols, related to this compound, are used in asymmetric catalysis. Titanium(IV) complexes of these alcohols have been employed in the asymmetric diethylzinc addition to benzaldehyde, with the yields and enantioselectivities influenced by the electronic properties of the substituents (Wu & Gau, 2003).

Improved Synthesis Techniques

Innovative synthesis methods have been developed for sulfonamides, aiming to overcome challenges like long reaction times and harsh conditions. One study reports the synthesis of a wide range of sulfonamides at room temperature, establishing a viable alternative method (van den Boom & Zuilhof, 2023).

Microbial Degradation of Sulfonamide Antibiotics

Research has also explored microbial strategies to eliminate sulfonamide antibiotics, a crucial step in addressing environmental persistence and the spread of antibiotic resistance. This includes the identification of metabolites formed during the degradation of sulfonamides by specific microbial strains (Ricken et al., 2013).

Synthesis of Optically Active Amino Acid Derivatives

Sulfonamides derived from this compound are used in the synthesis of optically active α-amidoalkylphenyl sulfones, which are important building blocks in creating biologically active compounds (Foresti et al., 2003).

Tautomeric Behavior in Drug Studies

Sulfonamide derivatives have been incorporated in bioorganic and medicinal chemistry studies, particularly in exploring molecular conformation and tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-(4-amino-2-methylphenyl)ethane-1-sulfonamide” is not provided, sulfonamides in general have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-14(12,13)11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUBMFMURYQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)

![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)

![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)

![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)